2-(5-Nitropyridin-2-yl)benzoic acid

Overview

Description

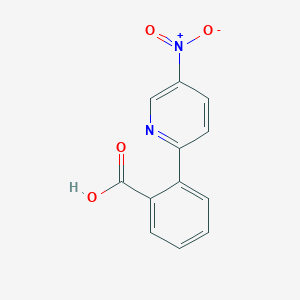

2-(5-Nitropyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8N2O4 and a molecular weight of 244.20 g/mol . It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a benzenecarboxylic acid moiety. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropyridin-2-yl)benzoic acid typically involves the nitration of 2-pyridinecarboxylic acid followed by a coupling reaction with a benzene derivative. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and coupling reactions similar to those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 2-(5-Amino-2-pyridinyl)benzenecarboxylic acid.

Substitution: Formation of halogenated derivatives at specific positions on the aromatic rings.

Scientific Research Applications

2-(5-Nitropyridin-2-yl)benzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group plays a crucial role in its reactivity, influencing the compound’s ability to undergo redox reactions and form covalent bonds with target molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

5-Nitropicolinic acid: Similar structure with a nitro group on the pyridine ring but lacks the benzenecarboxylic acid moiety.

2-(5-Nitro-2-pyridinyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

2-(5-Nitropyridin-2-yl)benzoic acid is unique due to the presence of both a nitro group and a benzenecarboxylic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various research fields .

Biological Activity

2-(5-Nitropyridin-2-yl)benzoic acid, with the CAS number 1048912-81-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted with a 5-nitropyridine group. This structural configuration is essential for its biological activity, as the nitro group can influence the electronic properties and reactivity of the compound.

Research indicates that compounds containing nitropyridine moieties often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for pathogen survival, such as urease in Helicobacter pylori .

- Targeting Apoptotic Pathways : The compound may interact with anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in various cancers, thereby promoting apoptosis in cancer cells .

Biological Activity Summary

Case Studies and Research Findings

- Antimicrobial Activity : A study focused on derivatives of nitropyridine compounds demonstrated significant urease inhibition, suggesting that this compound could similarly disrupt urease activity in H. pylori. The most potent derivatives showed IC50 values significantly lower than standard inhibitors .

- Cancer Research : Another investigation into benzoic acid derivatives revealed that modifications to the structure could enhance binding affinity to Mcl-1 and Bfl-1 proteins. The dual-selective binding profile observed in these derivatives suggests that this compound may also possess similar properties, making it a candidate for further development as an anticancer agent .

- In Vitro Studies : Experimental data indicated that certain derivatives related to 5-nitropyridine exhibited promising biocompatibility in human blood cells while maintaining low hemolytic activity, which is crucial for therapeutic applications .

Properties

IUPAC Name |

2-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILLRBYDMYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595252 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048912-81-7 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.